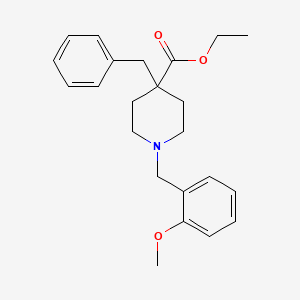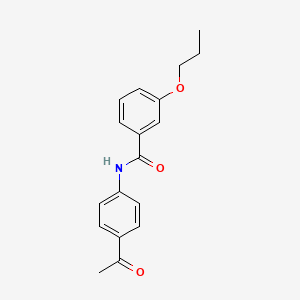![molecular formula C18H17NO5 B5231656 3-[(4-acetylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5231656.png)
3-[(4-acetylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-acetylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one, also known as APhAO, is a synthetic compound that has been studied extensively for its potential application in scientific research. APhAO is a benzofuran derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Mechanism of Action
The mechanism of action of 3-[(4-acetylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways. 3-[(4-acetylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one has been shown to inhibit the activity of several kinases, including Akt and ERK, which are involved in cell proliferation and survival. 3-[(4-acetylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one has also been shown to modulate the activity of several neurotransmitter receptors, including the dopamine transporter and the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects
3-[(4-acetylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one has been shown to have a variety of biochemical and physiological effects, including anti-proliferative, neuroprotective, and anti-inflammatory effects. In cancer cells, 3-[(4-acetylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one has been shown to induce apoptosis and inhibit cell proliferation. In animal models of neurodegenerative diseases, 3-[(4-acetylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one has been shown to protect against neuronal damage and improve cognitive function. 3-[(4-acetylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of 3-[(4-acetylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one for lab experiments is its relatively simple synthesis method, which makes it relatively easy to obtain in large quantities. Another advantage is its broad range of potential applications, which makes it a versatile compound for research. One limitation of 3-[(4-acetylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one is its relatively limited understanding of its mechanism of action, which makes it difficult to predict its effects in different experimental contexts. Another limitation is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Future Directions
There are several potential future directions for research on 3-[(4-acetylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one. One direction is to further investigate its mechanism of action, which could provide insight into its potential applications in different areas of research. Another direction is to explore its potential as a lead compound for the development of new drugs for cancer and neurodegenerative diseases. Finally, future research could investigate the potential of 3-[(4-acetylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one as a tool for studying the role of specific enzymes and signaling pathways in disease processes.
Synthesis Methods
The synthesis of 3-[(4-acetylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one involves several steps, including the condensation of 4-acetylphenylamine with 2-hydroxybenzaldehyde, followed by a cyclization reaction to form the benzofuran ring. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Scientific Research Applications
3-[(4-acetylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one has been studied for its potential application in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, 3-[(4-acetylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one has been shown to have anti-proliferative effects on several types of cancer cells, including breast cancer and lung cancer cells. In neuroscience, 3-[(4-acetylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one has been studied for its potential role in modulating neurotransmitter release, and has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. In drug discovery, 3-[(4-acetylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one has been investigated as a potential lead compound for the development of new drugs for a variety of conditions.
properties
IUPAC Name |
3-(4-acetylanilino)-6,7-dimethoxy-3H-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-10(20)11-4-6-12(7-5-11)19-17-13-8-9-14(22-2)16(23-3)15(13)18(21)24-17/h4-9,17,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFNPMANGPGUHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2C3=C(C(=C(C=C3)OC)OC)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-acetylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylic acid](/img/structure/B5231588.png)


![N-(3-{N-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B5231600.png)
![N-benzyl-1-(2-cyclohexylethyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5231606.png)
![1-{1-[(3-chlorophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione](/img/structure/B5231614.png)
![4-{5-[2-(2-isoxazolidinyl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole](/img/structure/B5231618.png)
![dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate](/img/structure/B5231633.png)
![3-[2-(2-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B5231636.png)

![N-(2-hydroxyethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5231661.png)
![ethyl 4-{[(2-{[(4-methyl-1-piperazinyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thien-3-yl)carbonyl]amino}benzoate](/img/structure/B5231669.png)
![(4-chlorophenyl)[1-(2-hydroxy-4-methoxybenzyl)-3-piperidinyl]methanone](/img/structure/B5231683.png)